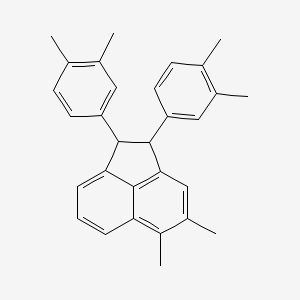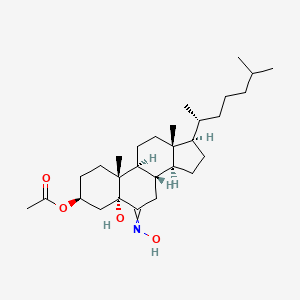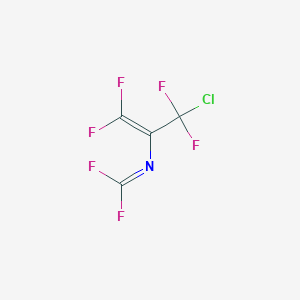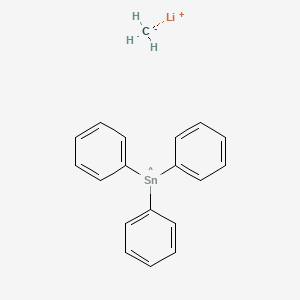![molecular formula C33H48O6P2-2 B14493368 [Bis(2,6-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite CAS No. 64918-98-5](/img/structure/B14493368.png)
[Bis(2,6-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Bis(2,6-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite is a complex organophosphorus compound known for its antioxidant properties. It is widely used in various industrial applications, particularly in the stabilization of polymers and plastics. This compound is recognized for its ability to inhibit oxidative degradation, thereby enhancing the durability and lifespan of materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(2,6-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite typically involves the reaction of 2,6-ditert-butylphenol with phosphorus trichloride, followed by the introduction of the bicyclic phosphite moiety. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process may also involve the use of solvents like dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of temperature, pressure, and reaction time to optimize the formation of the desired product. Additionally, purification steps such as distillation or recrystallization are employed to remove impurities and obtain a high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions
[Bis(2,6-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Hydrolysis: In the presence of water, it can hydrolyze to produce phenols and phosphoric acid derivatives.
Substitution: It can participate in substitution reactions where the phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Reagents such as halogens or alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include various phosphates, phenols, and substituted phenyl derivatives .
Applications De Recherche Scientifique
[Bis(2,6-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.
Medicine: Investigated for its anti-inflammatory properties and potential therapeutic applications.
Mécanisme D'action
The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to materials and biological systems. The molecular targets include various enzymes and cellular components involved in oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2,4-di-tert-butylphenyl) phosphate: Another antioxidant used in similar applications.
2,6-Di-tert-butylphenol: A simpler phenolic antioxidant with similar properties.
Uniqueness
[Bis(2,6-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite is unique due to its bicyclic phosphite structure, which provides enhanced stability and effectiveness as an antioxidant compared to simpler phenolic compounds .
Propriétés
Numéro CAS |
64918-98-5 |
|---|---|
Formule moléculaire |
C33H48O6P2-2 |
Poids moléculaire |
602.7 g/mol |
Nom IUPAC |
[bis(2,6-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite |
InChI |
InChI=1S/C33H48O6P2/c1-28(2,3)22-15-13-16-23(29(4,5)6)26(22)33(39-40(34)35,32-19-36-41(37-20-32)38-21-32)27-24(30(7,8)9)17-14-18-25(27)31(10,11)12/h13-18H,19-21H2,1-12H3/q-2 |
Clé InChI |
XLUGWGNECSPXSN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)C(C2=C(C=CC=C2C(C)(C)C)C(C)(C)C)(C34COP(OC3)OC4)OP([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-Methylbenzene-1-sulfonyl)ethenyl]pyridin-1-ium chloride](/img/structure/B14493300.png)


![4,9-Dimethylidenespiro[2.7]decane](/img/structure/B14493318.png)
![2-Chloro-N-methyl-N-[3-(4-nitrophenoxy)phenyl]acetamide](/img/structure/B14493321.png)
![(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B14493324.png)
![Trimethyl[(2-methylcyclohept-1-en-1-yl)oxy]silane](/img/structure/B14493327.png)
![Decyl[(4-hydroxyphenyl)methyl]sulfanium bromide](/img/structure/B14493329.png)


![4-[2-(Morpholin-4-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14493354.png)


